N-cyclohexylthiophen-3-amine safety data sheet and handling precautions
N-cyclohexylthiophen-3-amine safety data sheet and handling precautions
Technical Guide and Predictive Safety Data Sheet: Handling N-Cyclohexylthiophen-3-amine
Introduction & Mechanistic Hazard Profiling
N-cyclohexylthiophen-3-amine (CAS: 1466890-46-9)[1] is a specialized secondary amine building block frequently utilized in medicinal chemistry for the synthesis of thieno-fused pharmacophores, kinase inhibitors, and advanced organic materials. Because it is a novel research chemical, empirical in vivo toxicological data is sparse. Consequently, drug development professionals and synthetic chemists must rely on predictive hazard assessments (QSAR) derived from its structural moieties: the electron-rich thiophene ring and the secondary cyclohexylamine group.
Causality of Hazards:
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The Cyclohexylamine Moiety (Corrosivity & Permeability): Secondary aliphatic amines are highly basic and lipophilic. The steric bulk and lipophilicity imparted by the cyclohexyl group enhance the molecule's membrane permeability. While advantageous for drug design, this allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum, leading to severe chemical burns, protein denaturation, and irreversible eye damage[2],[3].
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The Thiophene Moiety (Metabolic Toxicity): Thiophene derivatives are known to undergo hepatic oxidation via CYP450 enzymes, forming reactive epoxides or sulfoxides. This metabolic bioactivation pathway is the primary driver for the acute oral and inhalation toxicity associated with 3-aminothiophenes[4],[5]. Furthermore, electron-rich aminothiophenes are prone to rapid oxidation in ambient air, necessitating stringent inert-atmosphere handling.
Predictive Safety Data Sheet (pSDS) Summary
In accordance with the [6], the following predictive tables summarize the anticipated physicochemical properties and hazard statements for N-cyclohexylthiophen-3-amine.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted/Typical) | Rationale / Method |
| Chemical Name | N-cyclohexylthiophen-3-amine | IUPAC Nomenclature |
| CAS Number | 1466890-46-9 | Registry[1] |
| Molecular Formula | C10H15NS | Structural Analysis |
| Molecular Weight | 181.30 g/mol | Calculated |
| Physical State | Viscous Liquid / Low-Melting Solid | Based on analogous N-alkylthiophenes |
| Solubility | Soluble in DCM, EtOAc, DMSO | High lipophilicity; Insoluble in water |
| Storage Conditions | 2–8 °C under Inert Gas (Ar/N2) | Prevents oxidative degradation[5] |
Table 2: Predictive GHS Classification & Hazard Statements
| GHS Code | Hazard Class & Category | Hazard Statement |
| H302 | Acute Toxicity, Oral (Cat 4) | Harmful if swallowed |
| H314 | Skin Corrosion/Irritation (Cat 1B) | Causes severe skin burns and eye damage |
| H318 | Serious Eye Damage (Cat 1) | Causes serious eye damage |
| H335 | STOT - Single Exposure (Cat 3) | May cause respiratory irritation |
| H411 | Aquatic Chronic (Cat 2) | Toxic to aquatic life with long-lasting effects |
Self-Validating Standard Operating Procedures (SOP)
Handling novel, highly reactive building blocks requires protocols that inherently verify their own success, minimizing the risk of unnoticed exposure as outlined in [7].
Step-by-Step Methodology:
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Risk Assessment & PPE Donning: Don a flame-resistant lab coat and tight-fitting safety goggles.
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Causality: Free amines slowly degrade standard nitrile gloves by penetrating the polymer matrix. Therefore, double-gloving with heavy-duty nitrile, or utilizing butyl rubber gloves for bulk liquid transfers, is mandatory to ensure a sufficient breakthrough time.
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Enclosed Weighing: Weigh the compound exclusively inside a ventilated balance enclosure or a glove box.
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Contained Transfer: Place the weighing vessel into a sealed secondary container (e.g., a larger screw-cap jar) before moving it across the lab to the fume hood. This prevents aerosolization or vapor release during transit.
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Inert Atmosphere Reaction Setup: Transfer the compound into the reaction flask and immediately purge with inert gas (N2 or Argon) using a Schlenk line.
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Self-Validation: The continuous, steady bubbling in the Schlenk line's oil bubbler visually validates the positive pressure of the inert atmosphere, confirming that the system is sealed against atmospheric oxygen and moisture.
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Quenching & Decontamination: Post-reaction, wipe down the balance, spatulas, and fume hood surfaces with a dilute acidic solution (e.g., 5% citric acid or 1M HCl) to protonate and neutralize amine residues, rendering them water-soluble salts.
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Self-Validation: Perform a pH swab test on the cleaned surface using moistened pH indicator paper. A neutral pH (~7) confirms the complete neutralization and removal of the basic amine residue, validating the decontamination process.
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Visualization of the Handling Workflow
The following diagram illustrates the logical progression and isolation barriers required when handling this compound.
Workflow for the safe handling, transfer, and reaction of N-cyclohexylthiophen-3-amine in the lab.
References
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Enamine Compound CAS No:1466890-46-9 Source: AS-1 / Enamine URL:[Link][1]
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MSDS of Thiophen-3-amine oxalate Source: Capot Chemical URL:[Link][4]
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Safety Data Sheet: 3-AMINOTHIOPHENE Source: LookChem URL:[Link][5]
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Hazardous Agents: N,N-Dimethylcyclohexylamine Source: Haz-Map URL:[Link][3]
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N-ALLYL-N-CYCLOHEXYLAMINE Risk and Safety Source: ChemBK URL:[Link][2]
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About the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Source: United Nations Economic Commission for Europe (UNECE) URL:[Link][6]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link][7]
Sources
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. chembk.com [chembk.com]
- 3. N,N-Dimethylcyclohexylamine - Hazardous Agents | Haz-Map [haz-map.com]
- 4. capotchem.com [capotchem.com]
- 5. Cas 17721-06-1,3-AMINOTHIOPHENE | lookchem [lookchem.com]
- 6. unece.org [unece.org]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
